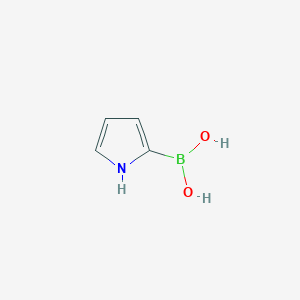

2-Pyrrolylboronic acid

Description

BenchChem offers high-quality 2-Pyrrolylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrrolylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1H-pyrrol-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BNO2/c7-5(8)4-2-1-3-6-4/h1-3,6-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADSQZHEAXPENM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CN1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400625 | |

| Record name | 2-Pyrrolylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763120-43-0 | |

| Record name | 2-Pyrrolylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of N-Boc-2-pyrrolylboronic Acid

A Core Guide for Researchers, Scientists, and Drug Development Professionals

PART 1: The Strategic Importance of N-Boc-2-pyrrolylboronic Acid

N-Boc-2-pyrrolylboronic acid is a highly valuable reagent in the synthesis of complex organic molecules. Its utility stems from the presence of two key functional groups: the N-Boc (tert-butyloxycarbonyl) protecting group and the boronic acid moiety.

The N-Boc group serves a dual purpose. Firstly, it deactivates the otherwise reactive pyrrole ring, preventing unwanted side reactions during subsequent transformations. Secondly, it enhances the solubility of the molecule in common organic solvents, simplifying handling and purification.

The boronic acid group is the workhorse of the molecule, enabling its participation in powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction allows for the facile creation of biaryl and heteroaryl structures, which are prevalent motifs in many biologically active compounds and pharmaceutical drugs.[2]

PART 2: The Core Synthesis Protocol: A Self-Validating System

The most reliable and widely adopted method for synthesizing N-Boc-2-pyrrolylboronic acid is through a process known as directed ortho-metalation (DoM) .[3][4][5][6][7] This strategy offers excellent regioselectivity, ensuring the boronic acid group is installed specifically at the 2-position of the pyrrole ring.

Expertise & Experience: Understanding the "Why" Behind the Steps

The protocol detailed below is more than a sequence of instructions; it is a system where each step is a logical consequence of established chemical principles.

Key Principles at Play:

-

Directed Metalation Group (DMG): The N-Boc group acts as a powerful DMG.[5][6] The Lewis basic oxygen atoms of the Boc group coordinate to the Lewis acidic lithium ion of the organolithium base (n-butyllithium). This brings the base into close proximity to the C-H bond at the 2-position (the ortho position), facilitating its selective deprotonation.[6]

-

Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the relatively non-acidic C-H bond of the pyrrole ring.[4] n-Butyllithium is an excellent choice as it is a very strong base but a relatively poor nucleophile, minimizing unwanted side reactions.[4]

-

Cryogenic Temperatures: The reaction is performed at a very low temperature (-78 °C) to prevent decomposition of the sensitive organolithium intermediate and to suppress potential side reactions.

-

Electrophilic Quench: Triisopropyl borate serves as the boron electrophile. It readily reacts with the newly formed pyrrolyllithium species to generate a borate ester.

-

Hydrolysis to the Boronic Acid: The final step is the hydrolysis of the borate ester under acidic conditions to yield the desired N-Boc-2-pyrrolylboronic acid.

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates the overall workflow for the synthesis.

Sources

Synthesis of 2-Pyrrolylboronic Acid from Pyrrole: An In-depth Technical Guide

Abstract

2-Pyrrolylboronic acid is a pivotal building block in contemporary organic synthesis, particularly for the construction of complex heterocyclic scaffolds in medicinal chemistry and materials science. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, has driven the development of various synthetic strategies. This in-depth technical guide provides a comprehensive overview of the principal methodologies for the synthesis of 2-pyrrolylboronic acid from pyrrole. We will delve into the strategic necessity of nitrogen protection, followed by a comparative analysis of the three primary synthetic routes: directed ortho-metalation (lithiation), palladium-catalyzed Miyaura borylation, and iridium-catalyzed C-H borylation. Each section will provide a detailed examination of the reaction mechanisms, step-by-step experimental protocols, and a discussion of the advantages and limitations. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical guidance on the synthesis of this valuable reagent.

Introduction: The Strategic Importance of 2-Pyrrolylboronic Acid

The pyrrole motif is a ubiquitous structural element in a vast array of biologically active natural products and pharmaceutical agents. The ability to functionalize the pyrrole ring at specific positions is crucial for the development of novel therapeutics and functional materials. 2-Pyrrolylboronic acid has emerged as a key intermediate that enables the introduction of the pyrrole moiety into more complex molecules through robust and versatile carbon-carbon bond-forming reactions.[1] The boronic acid functional group is particularly valuable due to its stability, low toxicity, and high reactivity in palladium-catalyzed cross-coupling reactions.[2]

The direct synthesis of 2-pyrrolylboronic acid from pyrrole is not straightforward due to the inherent reactivity of the pyrrole ring. The acidic N-H proton and the high electron density of the aromatic system make it susceptible to undesired side reactions. Therefore, a successful synthesis hinges on a carefully planned strategy that typically involves the protection of the pyrrole nitrogen, followed by regioselective borylation at the C2 position, and subsequent deprotection.

This guide will systematically explore the most effective and commonly employed strategies to achieve this transformation, providing both the theoretical underpinnings and practical experimental details necessary for successful implementation in a laboratory setting.

The Critical First Step: N-Protection of the Pyrrole Ring

Direct functionalization of the pyrrole C-H bond is challenging due to the acidity of the N-H proton (pKa ≈ 17). Strong bases, often used in metalation reactions, will preferentially deprotonate the nitrogen, leading to the formation of the pyrrolide anion and preventing C-H activation.[3] Furthermore, the unprotected pyrrole nitrogen can interfere with transition metal catalysts used in cross-coupling reactions.

To circumvent these issues, the pyrrole nitrogen must be protected with a suitable functional group. The ideal protecting group should be:

-

Easy to install in high yield.

-

Stable to the conditions of the subsequent borylation reaction.

-

Directing the borylation to the desired C2 position.

-

Readily cleavable under mild conditions to afford the final product.

The tert-butoxycarbonyl (Boc) group is the most commonly employed protecting group for this purpose.[4] It is robust enough to withstand the strongly basic conditions of lithiation and the conditions of palladium- and iridium-catalyzed reactions. Moreover, the bulky Boc group can sterically direct metalation to the C2 position.

Experimental Protocol: Synthesis of N-Boc-Pyrrole

This procedure outlines a common method for the N-Boc protection of pyrrole.

Materials:

-

Pyrrole

-

Di-tert-butyl dicarbonate (Boc)₂O

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (ACN) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of pyrrole (1.0 eq) in acetonitrile or dichloromethane, add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (0.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford N-Boc-pyrrole as a colorless oil.

Synthetic Strategies for 2-Borylation of N-Boc-Pyrrole

With the N-protected pyrrole in hand, the next critical step is the regioselective introduction of the boronic acid moiety at the C2 position. Three primary methodologies have proven to be effective:

-

Directed Ortho-Metalation (Lithiation) followed by Borylation: A classic and reliable method involving deprotonation with a strong base.

-

Palladium-Catalyzed Miyaura Borylation: A transition metal-catalyzed cross-coupling approach starting from a halogenated pyrrole.

-

Iridium-Catalyzed C-H Borylation: A more recent and direct method that functionalizes a C-H bond.

The choice of method will depend on factors such as substrate availability, functional group tolerance, scalability, and desired cost-effectiveness.

Directed Ortho-Metalation (DoM) via Lithiation

This is a widely used and well-established method for the synthesis of N-Boc-2-pyrrolylboronic acid. The strategy relies on the directing effect of the N-Boc group, which facilitates the regioselective deprotonation of the adjacent C2 proton by a strong lithium base.[5] The resulting 2-lithiated pyrrole is then quenched with a boron electrophile, typically trimethyl borate, to form the boronate ester, which is subsequently hydrolyzed to the boronic acid.

Mechanism:

The N-Boc group acts as a directed metalation group (DMG). The carbonyl oxygen of the Boc group coordinates to the lithium cation of the organolithium base (e.g., n-butyllithium or LDA), positioning the base in close proximity to the C2 proton. This chelation-assisted deprotonation significantly lowers the activation energy for C2-lithiation compared to deprotonation at other positions.[6] The resulting 2-lithiated intermediate is a powerful nucleophile that readily attacks the electrophilic boron atom of trimethyl borate. Subsequent acidic workup hydrolyzes the trimethoxyborate adduct to the desired boronic acid.

Figure 1: Workflow for the synthesis of N-Boc-2-pyrrolylboronic acid via directed ortho-metalation.

Materials:

-

N-Boc-pyrrole

-

Tetramethylethylenediamine (TMEDA)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate (B(OMe)₃)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of N-Boc-pyrrole (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.

-

Add trimethyl borate (1.5 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography to afford N-Boc-2-pyrrolylboronic acid as a white solid.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that allows for the synthesis of boronate esters from aryl or vinyl halides.[7] In the context of pyrrole chemistry, this method typically involves the reaction of an N-protected 2-bromopyrrole with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[8]

Mechanism:

The catalytic cycle of the Miyaura borylation is believed to proceed through the following key steps:[9]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the N-Boc-2-bromopyrrole, forming a Pd(II) intermediate.

-

Transmetalation: The Pd(II) species reacts with the diboron reagent in the presence of a base (often a weak base like potassium acetate, KOAc), leading to the formation of a borylated Pd(II) complex and displacement of the halide.

-

Reductive Elimination: The borylated Pd(II) complex undergoes reductive elimination to yield the desired N-Boc-2-pyrrolylboronate ester and regenerate the Pd(0) catalyst.

Figure 2: Catalytic cycle of the Miyaura borylation reaction.

Materials:

-

N-Boc-2-bromopyrrole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane or dimethyl sulfoxide (DMSO)

Procedure:

-

To a Schlenk flask, add N-Boc-2-bromopyrrole (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (1.5 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous dioxane or DMSO via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield N-Boc-2-pyrrolylboronate ester.

Iridium-Catalyzed C-H Borylation

Direct C-H borylation catalyzed by iridium complexes has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic esters. This approach avoids the need for pre-functionalized starting materials like halo-pyrroles. For N-Boc-pyrrole, iridium-catalyzed C-H borylation can be highly regioselective, although the position of borylation is sensitive to the steric and electronic properties of the directing group on the nitrogen. While unprotected pyrrole undergoes borylation at the C2 position, bulky N-protecting groups like Boc can direct the borylation to the C3 position.[4]

Mechanism:

The mechanism of iridium-catalyzed C-H borylation is complex and involves an Ir(III)/Ir(V) or an Ir(I)/Ir(III) catalytic cycle. A commonly accepted pathway involves the oxidative addition of a C-H bond to the iridium center, followed by reductive elimination of the borylated product. The ligand on the iridium catalyst plays a crucial role in determining the reactivity and regioselectivity of the reaction.

Figure 3: Simplified catalytic cycle for iridium-catalyzed C-H borylation.

Materials:

-

N-Boc-pyrrole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(OMe)(cod)]₂ (cod = 1,5-cyclooctadiene)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

-

Anhydrous solvent (e.g., THF, hexane)

Procedure:

-

In a glovebox, charge a Schlenk flask with [Ir(OMe)(cod)]₂ (0.015 eq) and dtbpy (0.03 eq).

-

Add the anhydrous solvent and stir for 10 minutes.

-

Add N-Boc-pyrrole (1.0 eq) and bis(pinacolato)diboron (1.5 eq).

-

Seal the flask and heat the reaction mixture at 80 °C for 12-24 hours.

-

Monitor the reaction by GC-MS.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain N-Boc-3-pyrrolylboronate ester.

The Final Step: Deprotection of N-Boc-2-Pyrrolylboronic Acid

Once the N-Boc protected pyrrolylboronic acid or its ester is obtained, the final step is the removal of the Boc group to yield the free 2-pyrrolylboronic acid. The Boc group is labile to acidic conditions.

Experimental Protocol: N-Boc Deprotection

Materials:

-

N-Boc-2-pyrrolylboronic acid (or its pinacol ester)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Dissolve the N-Boc-2-pyrrolylboronic acid in dichloromethane.

-

Add trifluoroacetic acid (2-10 eq) and stir the solution at room temperature for 1-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-pyrrolylboronic acid.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to 2-pyrrolylboronic acid depends on several factors, including the availability of starting materials, desired scale, and tolerance of other functional groups.

| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield |

| Directed Ortho-Metalation | N-Boc-pyrrole | n-BuLi, TMEDA, B(OMe)₃ | High regioselectivity for C2, well-established, readily available reagents. | Requires cryogenic temperatures, sensitive to moisture and air, limited functional group tolerance. | 60-80% |

| Miyaura Borylation | N-Boc-2-bromopyrrole | B₂pin₂, Pd catalyst, base | Milder conditions than lithiation, good functional group tolerance, scalable. | Requires pre-functionalized starting material, potential for side reactions (e.g., dehalogenation), catalyst cost.[3] | 70-90% |

| Iridium-Catalyzed C-H Borylation | N-Boc-pyrrole | B₂pin₂, Ir catalyst, ligand | Direct C-H functionalization, high atom economy, avoids pre-functionalization. | Regioselectivity can be an issue (often directs to C3 with Boc group), catalyst cost, may require optimization.[4] | 50-70% (for C3) |

Challenges and Troubleshooting

The synthesis of 2-pyrrolylboronic acid is not without its challenges. A common side reaction is protodeboronation , where the C-B bond is cleaved by a proton source, leading to the formation of the starting pyrrole. This is particularly problematic with electron-rich heteroarylboronic acids. To minimize protodeboronation, it is crucial to use anhydrous conditions and carefully control the reaction pH during workup and purification.

In Miyaura borylation, dehalogenation of the starting material can be a competing side reaction.[3] The choice of palladium catalyst, ligand, and base can significantly influence the extent of this side reaction.

For iridium-catalyzed C-H borylation, achieving the desired regioselectivity can be a major hurdle. The directing effect of the N-protecting group is paramount, and different protecting groups can lead to different isomers.

Conclusion

The synthesis of 2-pyrrolylboronic acid from pyrrole is a multi-step process that requires careful strategic planning, primarily centered around the protection of the pyrrole nitrogen. The directed ortho-metalation route offers a reliable and high-yielding method for accessing the C2-borylated product, albeit with the requirement of cryogenic conditions and sensitivity to air and moisture. The palladium-catalyzed Miyaura borylation provides a milder and more functional group-tolerant alternative, though it necessitates the use of a pre-halogenated starting material. Iridium-catalyzed C-H borylation represents the most atom-economical approach by directly functionalizing a C-H bond, but regioselectivity can be a challenge, often favoring the C3 position with a Boc protecting group.

By understanding the mechanisms, advantages, and limitations of each of these methods, researchers can select the most appropriate synthetic strategy for their specific needs, enabling the efficient and scalable production of this valuable building block for applications in drug discovery and materials science.

References

-

Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. In Cross-Coupling Reactions (pp. 1-29). Springer, Berlin, Heidelberg. [Link]

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508-7510. [Link]

-

Maleczka, R. E., & Smith, M. R. (2010). Iridium-catalyzed C–H borylation of heteroarenes. Chemical Society Reviews, 39(8), 3041-3051. [Link]

-

ResearchGate. (2015). Can anyone guide in synthesis of pyrrole boronic acid ester?[Link]

-

Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]

-

Leonori, D., & Aggarwal, V. K. (2014). Lithiation–borylation methodology and its application in synthesis. Accounts of chemical research, 47(10), 3174-3183. [Link]

-

ResearchGate. (2015). Troubleshooting a Miyaura borylation. [Link]

-

Kallepalli, V. A., Shi, F., Paul, S., Onyeozili, E. N., Maleczka Jr, R. E., & Smith III, M. R. (2009). Boc groups as protectors and directors for Ir-catalyzed C–H borylation of heterocycles. The Journal of organic chemistry, 74(23), 9199-9201. [Link]

- Hall, D. G. (Ed.). (2011).

- Hall, D. G. (2005).

-

Larsen, M. A., & Hartwig, J. F. (2014). Iridium-catalyzed C–H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. Journal of the American Chemical Society, 136(11), 4287-4299. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

-

Steel, P. G., & Marder, T. B. (2016). Iridium-catalyzed C–H borylation of pyridines. Chemical science, 7(8), 4934-4940. [Link]

-

Heterocyclic Compounds. (n.d.). [PDF] Heterocyclic Compounds. Retrieved from [Link]

-

Mkhalid, I. A., Barnard, J. H., Marder, T. B., Murphy, J. M., & Hartwig, J. F. (2010). C− H activation for the construction of C− B bonds. Chemical reviews, 110(2), 890-931. [Link]

-

Scribd. (n.d.). Pyrrole Synthesis Methods Review. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid. Retrieved from [Link]

-

Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. 100, 61-83. [Link]

-

Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. [Link]

-

Snieckus, V. (1990). Directed ortho metalation. Toluene-and benzylic-and-homobenzylic metalation. Chemical reviews, 90(6), 879-933. [Link]

-

Mortier, J. (2015). Directed ortho metalation. In Arene Chemistry (pp. 13-55). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrole synthesis [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity [escholarship.org]

The Instability Paradox: A Technical Guide to 2-Pyrrolylboronic Acid

Executive Summary

2-Pyrrolylboronic acid represents a classic "instability paradox" in medicinal chemistry. While the pyrrole ring is a ubiquitous scaffold in kinase inhibitors and biologically active natural products, the 2-boronic acid derivative is notoriously unstable. It undergoes rapid protodeboronation—the cleavage of the carbon-boron bond—under both acidic and basic conditions, often faster than the desired cross-coupling reaction can occur.

Consequently, "2-pyrrolylboronic acid" is rarely isolated or sold in its free acid form. This guide focuses on the N-Boc-protected derivative (CAS 135884-31-0) , the industry-standard surrogate that balances reactivity with shelf-stability, and details the specific protocols required to utilize this transient moiety effectively.

Part 1: Chemical Identity & Physical Properties

The distinction between the theoretical free acid and the handleable reagent is critical for procurement and experimental design.

Comparative Data Table

| Feature | N-Boc-Pyrrole-2-Boronic Acid (The Standard) | Pyrrole-2-Boronic Acid (The Transient) |

| CAS Number | 135884-31-0 | 76886-84-3 (Theoretical/Registry) |

| Molecular Weight | 211.02 g/mol | 110.91 g/mol |

| Formula | C₉H₁₄BNO₄ | C₄H₆BNO₂ |

| Appearance | White to beige powder | Unstable oil/solid (decomposes) |

| Storage | -20°C, Inert atmosphere (Argon) | N/A (Generated in situ) |

| Solubility | DMSO, DCM, Methanol | Water (rapid decomposition) |

| Key Risk | Slow hydrolysis of Boc group | Rapid Protodeboronation |

Critical Note: If a vendor lists "2-Pyrrolylboronic acid" without specifying protection, verify the CAS. If they supply CAS 135884-31-0, you are receiving the N-Boc protected form.

Part 2: The Mechanism of Failure (Protodeboronation)

To successfully couple this reagent, one must understand why it fails. The pyrrole ring is electron-rich (π-excessive). The C2 position is particularly nucleophilic.

The Decomposition Pathway

In the presence of water or protic solvents, the C-B bond is cleaved and replaced by a C-H bond (yielding pyrrole). This reaction is accelerated by:

-

Base: Formation of the boronate anion increases electron density, making the C-B bond more labile.

-

Acid: Direct electrophilic attack on the pyrrole ring.

-

Metal Salts: Certain metal impurities can catalyze deboronation.[1]

Figure 1: The dual-pathway decomposition of 2-pyrrolylboronic acid. The base-catalyzed pathway is the primary failure mode in standard Suzuki coupling conditions.

Part 3: Synthesis & Handling Strategy

Because the free acid is unstable, the synthesis strategy relies on N-protection to withdraw electron density from the ring, stabilizing the C-B bond. The tert-butoxycarbonyl (Boc) group is preferred because it is easily removed after the cross-coupling event.

Workflow: Lithiation-Borylation Sequence

The standard synthesis involves directing lithiation at the 2-position of N-Boc-pyrrole.

Figure 2: Synthesis of the stabilized N-Boc reagent. Temperature control (-78°C) is critical to prevent Boc-migration or polymerization.

Protocol A: Synthesis of N-Boc-Pyrrole-2-Boronic Acid

Note: This procedure requires strictly anhydrous conditions.

-

Reagents: N-Boc-pyrrole (1.0 eq), Lithium diisopropylamide (LDA, 1.1 eq), Triisopropyl borate (1.2 eq), anhydrous THF.

-

Lithiation: Cool a solution of N-Boc-pyrrole in THF to -78°C . Add LDA dropwise over 30 minutes. Stir for 1 hour at -78°C. The steric bulk of the Boc group directs lithiation to the 2-position.

-

Borylation: Add Triisopropyl borate dropwise. Allow the mixture to warm slowly to 0°C over 2 hours.

-

Hydrolysis (Critical): Quench with saturated NH₄Cl (mild acid). Do not use strong mineral acids (HCl) as this will strip the Boc group and trigger immediate protodeboronation.

-

Isolation: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/EtOAc.

Part 4: Applications in Drug Discovery (Suzuki Coupling)

Coupling 2-pyrrolylboronic acid derivatives is challenging because the rate of transmetalation (good) must exceed the rate of protodeboronation (bad).

The "Rapid-Fire" Strategy

Standard conditions (Pd(PPh₃)₄, Na₂CO₃, reflux) often fail. You must use:

-

Active Catalysts: Ligands like XPhos or SPhos create electron-rich Pd(0) species that undergo oxidative addition and transmetalation very rapidly.

-

Mild Bases: Use K₃PO₄ or CsF instead of strong hydroxides or alkoxides.

-

Anhydrous Conditions: Minimize water to reduce hydrolysis pathways.

Protocol B: Optimized Suzuki Coupling (XPhos System)

Reference Standard: Billingsley & Buchwald (2007)

Reagents:

-

Aryl Halide (1.0 eq)

-

N-Boc-Pyrrole-2-Boronic Acid (1.2 - 1.5 eq)

-

Catalyst: XPhos Pd G2 (2-5 mol%)

-

Base: K₃PO₄ (0.5 M aqueous solution or finely ground solid)[2]

-

Solvent: THF or 1,4-Dioxane (degassed)

Procedure:

-

Charge a vial with Aryl Halide, Boronic Acid, and XPhos Pd G2.

-

Evacuate and backfill with Argon (3 cycles).

-

Add degassed solvent and base.

-

Stir vigorously at room temperature or mild heat (40°C).

-

Why? High heat accelerates deboronation more than it accelerates coupling for this specific substrate.

-

-

Monitor by LCMS. Reaction is typically complete in < 2 hours.

-

Deprotection: Once coupled, the Boc group can be removed using TFA/DCM (1:1) or K₂CO₃/MeOH (if the substrate allows) to reveal the free pyrrole.

References

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366.

-

Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 132(38), 13100-13112.

-

Sigma-Aldrich. N-Boc-2-pyrroleboronic acid Product Page (CAS 135884-31-0).[3]

-

Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

Sources

Technical Deep Dive: The Synthetic Evolution of 2-Pyrrolylboronic Acid

Executive Summary

The pyrrole ring is a ubiquitous pharmacophore in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Atorvastatin and Sunitinib. However, the direct functionalization of pyrrole via Suzuki-Miyaura cross-coupling was historically impeded by a critical chemical instability: the rapid protodeboronation of 2-pyrrolylboronic acid.[1]

This technical guide analyzes the mechanistic root of this instability, details the historical breakthrough involving N-protection strategies (specifically the N-Boc derivative), and provides a validated, step-by-step protocol for the synthesis of 1-(tert-butoxycarbonyl)pyrrole-2-boronic acid (CAS 135884-31-0).[1] We conclude with the modern evolution of this chemistry using MIDA boronates.

Part 1: The Chemical Challenge (The "Protodeboronation Trap")

The Instability Mechanism

Unlike phenylboronic acids, 2-heterocyclic boronic acids (such as 2-pyrrolyl and 2-pyridyl) are notoriously unstable.[1] The electron-rich nature of the pyrrole ring, combined with the empty p-orbital of the boron atom, facilitates a rapid hydrolytic cleavage of the C-B bond, particularly in aqueous or acidic media.

The mechanism proceeds via an acid-catalyzed pathway (A-S_E2) or a base-catalyzed pathway involving a zwitterionic intermediate.[1] For 2-pyrrolylboronic acid, the free N-H proton exacerbates this by allowing internal coordination or facile protonation at the C2 position (ipso-attack), leading to the release of boric acid and pyrrole.

Visualization of the Instability Pathway

The following diagram illustrates the mechanistic failure mode of the unprotected acid.

Figure 1: The protodeboronation pathway of unprotected 2-pyrrolylboronic acid, highlighting the susceptibility of the C2 position to protonolysis.

Part 2: The Breakthrough – N-Protection Strategy

The Discovery

The isolation of a stable 2-pyrrolylboron species was achieved by masking the nitrogen atom with an electron-withdrawing group (EWG).[1] This strategy serves two purposes:

-

Steric/Electronic Stabilization: It prevents the formation of the zwitterionic intermediate required for protodeboronation.

-

Directed Ortho Metalation (DoM): The protecting group (specifically tert-butoxycarbonyl, or Boc) directs the lithiation exclusively to the 2-position.

The seminal work utilizing this strategy for polymer synthesis was reported by Martina, Enkelmann, and Schlüter in 1991 [1], building upon the lithiation methodologies established by Muchowski [2].

Comparative Stability Data

The following table contrasts the half-life and handling requirements of the free acid versus the protected forms.

| Species | Structure | Stability (t½ at pH 7) | Storage Requirement |

| 2-Pyrrolylboronic acid | Free N-H | < 1 hour (Rapid decomp.)[1] | Not isolable pure |

| N-Boc-2-pyrrolylboronic acid | N-COOtBu | Months (Solid state) | -20°C, Desiccated |

| N-TIPS-pyrrole-3-boronic acid | N-Si(iPr)3 | Weeks | Inert atmosphere |

Part 3: Validated Synthesis Protocol

Target Molecule

Name: 1-(tert-Butoxycarbonyl)pyrrole-2-boronic acid CAS: 135884-31-0 Formula: C9H14BNO4 MW: 211.02 g/mol [1]

The "Gold Standard" Workflow

This protocol is adapted from the optimized conditions described by Martina [1] and standard Organic Syntheses methodologies for N-Boc lithiation [3].[1]

Reagents & Equipment:

-

N-Boc-pyrrole (1.0 eq)[1]

-

Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or LDA (1.1 eq)

-

Triisopropyl borate (B(OiPr)3) or Trimethyl borate (1.2 eq)

-

Anhydrous THF (Solvent)

Step-by-Step Methodology:

-

Preparation of N-Boc-pyrrole:

-

React pyrrole with di-tert-butyl dicarbonate (Boc2O) and DMAP (cat.) in acetonitrile or THF.[1]

-

Note: This precursor is stable and commercially available, but fresh preparation ensures absence of acidic impurities.

-

-

Lithiation (The Critical Step):

-

Charge a flame-dried flask with anhydrous THF and N-Boc-pyrrole. Cool to -78°C .[1][2]

-

Add LiTMP (preferred over BuLi to prevent nucleophilic attack on the Boc carbonyl) dropwise over 30 minutes.

-

Observation: The solution typically turns a light yellow/orange. Stir for 1 hour at -78°C.

-

Mechanism:[1][2][3][4] The Boc group coordinates the lithium, directing deprotonation specifically to the C2 position.

-

-

Borylation:

-

Add Triisopropyl borate (freshly distilled if possible) rapidly to the lithiated species at -78°C.

-

Allow the mixture to warm slowly to 0°C over 2–3 hours.

-

Checkpoint: The reaction mixture should become a clear solution or a white suspension (borate complex).

-

-

Hydrolysis (The Danger Zone):

-

Crucial: Do NOT use strong mineral acids (HCl) which will cleave the Boc group, leading to immediate decomposition.

-

Quench with saturated aqueous NH4Cl or carefully titrated 0.1 M KHSO4 to reach pH 5–6.

-

Extract immediately with Ethyl Acetate.

-

-

Isolation:

-

Wash organics with brine, dry over Na2SO4, and concentrate in vacuo (bath temp < 35°C).

-

Purification: Recrystallize from Hexane/EtOAc.[4] Do not use silica chromatography unless neutralized (1% Et3N), as silica acidity can degrade the product.

-

Synthetic Workflow Diagram

Figure 2: Optimized synthetic workflow for the isolation of N-Boc-2-pyrrolylboronic acid.

Part 4: Modern Evolution – MIDA Boronates[5]

While the N-Boc strategy enabled the first generation of couplings, the MIDA (N-methyliminodiacetic acid) boronate technology represents the modern solution for "slow-release" cross-coupling.[1]

Developed by the Burke group, 2-pyrrolyl MIDA boronates are air-stable, crystalline solids that are compatible with chromatography.[1][5] Under coupling conditions (aqueous base), the MIDA ligand slowly hydrolyzes, releasing the active boronic acid at a rate that matches the catalytic cycle, thereby minimizing the concentration of the free acid and suppressing protodeboronation [4].

Key Advantage: MIDA boronates allow for the storage of the reagent on the benchtop indefinitely, solving the shelf-life issue of the N-Boc boronic acid.

References

-

Martina, S.; Enkelmann, V.; Wegner, G.; Schlüter, A.-D. (1991). "Synthesis of Soluble Polypyrroles of Well-Defined Structure via Suzuki Cross-Coupling." Synthesis, 1991(8), 613–615.

-

Muchowski, J. M.; Hess, P. (1988).[6] "Lithiation of N-(tert-butoxycarbonyl)pyrrole. A simple synthesis of 2-substituted pyrroles." Tetrahedron Letters, 29(26), 3215–3218.

-

Chen, W.; Stephenson, E. K.; Cava, M. P.; Jackson, Y. A. (1991). "N-tert-Butoxycarbonyl-2-trimethylsilylpyrrole."[1][2] Organic Syntheses, 70, 151. (Describes the foundational N-Boc lithiation protocol).

-

Gillis, E. P.; Burke, M. D. (2007). "A Simple and General Solution for the Iterative Synthesis of Polyene Natural Products via MIDA Boronates." Journal of the American Chemical Society, 129(21), 6716–6717.

Sources

- 1. CAS 135884-31-0 | N-BOC-2-pyrroleboronic acid - Synblock [synblock.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. tert-Butyl 2-borono-1H-pyrrole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2,2’-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical studies on the electronic properties of 2-pyrrolylboronic acid

Topic: Theoretical Studies on the Electronic Properties of 2-Pyrrolylboronic Acid Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Leads

Executive Summary

2-Pyrrolylboronic acid (2-PBA) represents a critical heteroaryl building block in medicinal chemistry, serving as a precursor for Suzuki-Miyaura cross-coupling reactions and as a reversible covalent inhibitor in protease drug targets (e.g., serine proteases). Unlike its phenyl or thienyl analogues, 2-PBA possesses a unique electronic architecture defined by the interplay between the electron-rich pyrrole ring (π-excessive) and the electron-deficient boronic acid moiety (Lewis acidic).

This technical guide establishes a rigorous theoretical framework for characterizing the electronic properties of 2-PBA. It moves beyond standard "black-box" calculations, providing a causal analysis of conformational locking, frontier molecular orbital (FMO) modulation, and reactivity descriptors. The protocols defined herein are designed to ensure reproducibility and direct applicability to structure-activity relationship (SAR) studies.

Computational Methodology: The "Gold Standard" Protocol

To achieve high-fidelity predictions of electronic properties, the choice of theoretical level must balance computational cost with the accurate treatment of non-covalent interactions (specifically intramolecular hydrogen bonding) and charge transfer excitations.

1.1. Functional and Basis Set Selection [1]

For 2-PBA, standard B3LYP functionals often underestimate the stability of charge-transfer states. Therefore, a long-range corrected hybrid functional is required.

-

Recommended Functional: ωB97X-D or M06-2X .

-

Rationale: These functionals include dispersion corrections (critical for accurate conformational energy profiles) and long-range corrections that accurately describe the charge transfer from the pyrrole nitrogen lone pair to the empty boron p-orbital.

-

-

Basis Set: 6-311++G(d,p) .[1][2]

-

Rationale: The inclusion of diffuse functions (++) is non-negotiable for boronic acids to correctly model the diffuse nature of the boron empty orbital and the lone pairs on the oxygen atoms.

-

1.2. Solvation Models

Boronic acids exist in a dynamic equilibrium between the free acid, boronate anion, and boroxine trimer. Gas-phase calculations are insufficient for biological relevance.

-

Protocol: SMD (Solvation Model based on Density) .

-

Solvents: Water (

) for physiological relevance; DMSO (

1.3. Computational Workflow Diagram

Caption: Workflow for the theoretical characterization of 2-PBA. Note the critical feedback loop at the frequency check to ensure a true minimum.

Conformational Landscape & Intramolecular Locking

The electronic properties of 2-PBA are heavily dependent on its planarity. Unlike phenylboronic acid, 2-PBA features a pyrrole N-H donor adjacent to the boronic acid group.

2.1. The N-H...O Interaction

Theoretical scans of the C2-B dihedral angle reveal two primary conformers:

-

Syn-Planar (0°): The boronic acid oxygens are aligned such that one hydroxyl group acts as an acceptor to the pyrrole N-H.

-

Mechanism:Intramolecular Hydrogen Bond (N-H...O) .

-

Energetics: This conformation is predicted to be the global minimum, stabilized by 3–5 kcal/mol relative to the anti-conformer.

-

-

Anti-Planar (180°): Steric repulsion between the pyrrole N-H and the boron hydroxyls destabilizes this form.

Implication for Drug Design: The "locked" syn-planar conformation reduces the entropic penalty upon binding to a protein target, making 2-PBA a more rigid, pre-organized pharmacophore than its phenyl analogues.

Electronic Structure Analysis

3.1. Frontier Molecular Orbitals (FMO)

The reactivity of 2-PBA is defined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Character: Predominantly localized on the pyrrole ring (π-system). The electron-rich nature of pyrrole raises the HOMO energy compared to phenylboronic acid, making 2-PBA a better nucleophile in coupling reactions.

-

LUMO Character: Localized on the boron atom (empty p-orbital) and the adjacent carbon atoms.

-

The "Push-Pull" Effect: There is a direct charge transfer channel from the pyrrole nitrogen (donor) to the boron atom (acceptor). This lowers the LUMO energy, increasing the Lewis acidity of the boron center.

Data Summary Table: Predicted Trends vs. Analogues

| Property | 2-Pyrrolylboronic Acid | Phenylboronic Acid | Mechanistic Driver |

| HOMO Energy | Higher (Less Stable) | Lower (More Stable) | Pyrrole is π-excessive; Benzene is π-neutral. |

| LUMO Energy | Lower | Higher | Resonance interaction between N-lone pair and B-p orbital. |

| Band Gap | Narrower | Wider | "Push-pull" electronic character. |

| Dipole Moment | High (> 4 Debye) | Moderate (~2 Debye) | Vector alignment of Pyrrole and B(OH)2 dipoles. |

3.2. Molecular Electrostatic Potential (MEP)

MEP mapping is essential for predicting non-covalent interactions in a protein binding pocket.

-

Red Regions (Negative Potential): Localized on the boronic acid oxygens and the π-face of the pyrrole ring. These are the sites for H-bond accepting or cation-π interactions.

-

Blue Regions (Positive Potential): Highly concentrated on the boronic acid hydrogens and the pyrrole N-H .

-

The Boron "Hole": A distinct region of positive potential exists above/below the boron atom, signaling its readiness to accept nucleophiles (e.g., the serine hydroxyl in proteases).

Spectroscopic Signatures

Theoretical validation often requires comparison with experimental spectra.

4.1. Vibrational Spectroscopy (IR/Raman) [1][3]

-

B-O Asymmetric Stretch: Predicted at 1330–1380 cm⁻¹ . This band is sensitive to the hybridization state (sp² vs sp³) and shifts significantly upon binding to diols (sugar sensing).

-

N-H Stretch: In the syn-planar conformer, the N-H stretch will be red-shifted and broadened due to the intramolecular H-bond to the boronic oxygen.

4.2. NMR Parameters (GIAO Method)

-

¹¹B NMR: The chemical shift is a direct probe of electron density at boron.

-

Free Acid (sp²): ~28-32 ppm.

-

Boronate Anion (sp³): ~2-8 ppm.

-

Prediction: 2-PBA will show a slight upfield shift relative to phenylboronic acid due to shielding from the pyrrole nitrogen donation.

-

Reactivity Descriptors & Biological Implications

Using DFT energies, we derive global reactivity descriptors essential for QSAR (Quantitative Structure-Activity Relationship) modeling.

-

Chemical Hardness (

):-

2-PBA is "softer" than phenylboronic acid, implying higher polarizability and reactivity towards soft nucleophiles.

-

-

Electrophilicity Index (

):-

The high electrophilicity of the boron center in 2-PBA drives its reversible covalent bonding to serine proteases.

-

Reactivity Pathway Diagram

Caption: Mechanism of Action. The theoretical electrophilicity (

References

-

Civilotti, P. et al. (2021). Electronic properties of pyrrole derivatives: A theoretical approach. Journal of Molecular Structure. Link (General Pyrrole DFT)

-

Beck, A. & Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[3] Link (Boronic Acid Chemistry)

-

Cai, J. et al. (2012). Theoretical study on the acidity and stability of phenylboronic acid derivatives. Journal of Physical Chemistry A. Link (Acidity/MEP Methodology)

-

Frisch, M. J. et al. (2016). Gaussian 16 Rev. C.01. Gaussian, Inc. Link (Standard Software Reference)

-

Marenich, A. V. et al. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent (SMD). Journal of Physical Chemistry B. Link (Solvation Protocol)

Sources

- 1. Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. El-Cezeri » Submission » 2-Thienylboronic Acid: A DFT Study For The Spectral, Structural And Molecular Orbital Analysis [dergipark.org.tr]

The Phantom Reagent: A Technical Guide to 2-Pyrrolylboronic Acid

The following guide addresses the specific challenges associated with 2-pyrrolylboronic acid , a reagent notorious in medicinal chemistry for its deceptive commercial availability and rapid decomposition.

Executive Summary

In the landscape of heterocyclic building blocks, 2-pyrrolylboronic acid represents a "stability paradox." While frequently listed in chemical catalogs, the free, unprotected acid is kinetically unstable, undergoing rapid protodeboronation under neutral and even mild conditions.

This guide provides a definitive workflow for researchers attempting to utilize this motif. The core directive is simple: Do not attempt to isolate or store the free acid. Success depends on utilizing stable surrogates (N-protected derivatives or MIDA boronates) and employing specific analytical techniques (11B NMR) that do not induce decomposition during measurement.

Part 1: The Stability Paradox & Mechanism

The "Elephant in the Room": Protodeboronation

Unlike phenylboronic acids, which are generally shelf-stable, 2-heterocyclic boronic acids possess a built-in self-destruct mechanism. The pyrrole nitrogen is electron-rich; its lone pair donates density into the ring, making the C2 position highly nucleophilic.

When a proton source is present (even trace moisture), the C2 position is protonated. In 2-pyrrolylboronic acid, this forms a zwitterionic intermediate where the tetrahedral boron acts as a leaving group. This process, known as facilitated protodeboronation, occurs with a half-life (

Mechanism Visualization

The following diagram illustrates the kinetic pathway that renders the free acid unisolable.

Figure 1: The facilitated protodeboronation mechanism driven by the electron-rich pyrrole nitrogen.

Part 2: Commercial Landscape & Reagent Selection

The "Bait and Switch" of CAS Numbers

Researchers often search for "2-pyrrolylboronic acid" and purchase the first result. However, vendors frequently map the name "2-pyrroleboronic acid" to the N-Boc protected derivative because the free acid cannot be shipped.

-

True Free Acid: Almost non-existent commercially. If received, it is likely >50% decomposed to pyrrole and boric acid.

-

N-Boc Derivative (Standard): The industry standard. The Boc group withdraws electron density from the nitrogen, shutting down the protodeboronation pathway described in Figure 1.

Reagent Comparison Table

| Feature | Free Acid (Unprotected) | N-Boc-2-pyrroleboronic Acid | 2-Pyrrolyl MIDA Boronate |

| CAS Number | ~331958-94-0 (Generic) | 135884-31-0 | 1003863-40-6 |

| Stability | Months (-20°C) | Indefinite (Air/Benchtop) | |

| Handling | In situ generation only | Standard Cold Storage | Benchtop Solid |

| Reactivity | Poor (Decomposes faster than coupling) | High (Standard Suzuki) | Controlled (Slow Release) |

| Recommendation | AVOID | PREFERRED (General) | PREFERRED (Complex) |

Part 3: Analytical Integrity (QC Protocols)

Standard HPLC is destructive for these labile species. The acidic nature of silica columns or reverse-phase eluents can induce decomposition during analysis, leading to false negatives.

The Gold Standard: 11B NMR

Boron NMR is the only non-destructive method to verify the integrity of the carbon-boron bond.

-

Protocol: Dissolve ~10 mg of sample in dry

-DMSO or -

Interpretation:

-

~26-30 ppm (Broad): Intact Boronic Acid (

- ~19-20 ppm (Sharp): Boric Acid (Decomposition Product).

-

~10-12 ppm: MIDA Boronate (

-

~26-30 ppm (Broad): Intact Boronic Acid (

Critical QC Rule: If the 11B NMR spectrum shows a sharp singlet at 19.6 ppm, your reagent has hydrolyzed. Reject the lot.

Part 4: Synthetic Protocols

Protocol A: Coupling N-Boc-2-Pyrroleboronic Acid

Best for: Standard biaryl synthesis where the Boc group can be removed later.

Rationale: The Boc group stabilizes the boronic acid. We use mild base to prevent premature Boc-cleavage (which would trigger decomposition) before the transmetallation step.

Workflow:

-

Reagents:

-

Procedure:

-

Charge solids into a vial. Evacuate and backfill with Argon (x3).

-

Add degassed solvents.

-

Heat to 60–80°C . Note: Avoid temperatures >90°C to prevent thermal de-Boc.

-

Monitor by LCMS. The product will be the N-Boc protected biaryl.

-

-

Deprotection: Post-coupling, treat with TFA/DCM or K₂CO₃/MeOH to remove the Boc group.

Protocol B: The "Slow-Release" MIDA Strategy

Best for: Complex synthesis, poly-heterocycles, or when N-protection is undesirable.

Rationale: MIDA boronates are

Figure 2: The MIDA "Slow-Release" strategy prevents accumulation of the unstable free acid.

Step-by-Step MIDA Protocol:

-

Reagents:

-

Procedure:

-

Combine all components.

-

Heat to 60°C . The base slowly hydrolyzes the MIDA ester, releasing the active boronic acid which is immediately trapped by the highly active Palladium catalyst.

-

Tip: If conversion stalls, add more water (promotes MIDA hydrolysis) rather than more catalyst.

-

References

-

Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[1] [Link][1]

-

Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[3] Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

Sources

- 1. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation [agris.fao.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 135884-31-0 | N-BOC-2-pyrroleboronic acid - Synblock [synblock.com]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Physical appearance and odor of 2-pyrrolylboronic acid

Technical Guide: Physical Characterization and Handling of 2-Pyrrolylboronic Acid Derivatives

Executive Summary This technical guide addresses the physicochemical properties, stability profile, and handling protocols for 2-pyrrolylboronic acid . It is critical to distinguish between the thermodynamically unstable free acid (1H-pyrrole-2-boronic acid) and its commercially viable, protected derivatives, most notably N-Boc-2-pyrroleboronic acid (CAS 135884-31-0).[1]

Researchers must recognize that "2-pyrrolylboronic acid" is rarely isolated in its unprotected form due to rapid protodeboronation.[1] Consequently, this guide focuses on the N-Boc derivative as the standard reagent for cross-coupling applications, while defining the transient nature of the free acid.

Part 1: Physicochemical Characterization

Identity and Nomenclature

The ambiguity in the term "2-pyrrolylboronic acid" requires precise chemical definition to ensure experimental success.

| Feature | N-Boc-2-pyrroleboronic acid (Standard Reagent) | 1H-Pyrrole-2-boronic acid (Free Acid) |

| CAS Number | 135884-31-0 | 331858-12-3 (Transient/Unstable) |

| Formula | C | C |

| Molecular Weight | 211.02 g/mol | 110.91 g/mol |

| State at RT | Stable Solid | Unstable (Rapid Decomposition) |

Physical Appearance

The physical state of N-Boc-2-pyrroleboronic acid serves as a primary indicator of purity.[1]

-

Form: Crystalline powder or amorphous solid.

-

Color:

-

High Purity (>98%):White to Off-White .

-

Aged/Degraded:Beige to Gray . Darkening indicates oxidation or partial deprotection.

-

-

Textural Integrity: The compound should appear free-flowing. Clumping suggests moisture absorption (hygroscopy), which accelerates hydrolysis of the boronic acid moiety to boroxines or protodeboronation.

Olfactory Profile (Odor)[1]

-

Intrinsic Odor: Pure N-Boc-2-pyrroleboronic acid is generally odorless or possesses a faint, non-distinctive scent typical of organic solids.[1]

-

Degradation Indicators: A distinct nutty, solvent-like, or amine-like odor suggests decomposition.[1] This smell arises from the release of free pyrrole or degradation byproducts.

-

Safety Implication: The lack of a strong warning odor necessitates strict adherence to engineering controls (fume hoods) to prevent inhalation of bioactive dust.

Part 2: Stability and Degradation Mechanisms[1]

The handling of 2-pyrrolylboronic acid is governed by its susceptibility to protodeboronation . The electron-rich pyrrole ring facilitates the hydrolytic cleavage of the C-B bond, especially under acidic conditions or in the presence of moisture.

Degradation Pathway Diagram

The following diagram illustrates the stability relationship between the protected reagent and its breakdown products.

Figure 1: Stability pathway showing the critical instability of the free acid form.[1]

Handling Protocols

To maintain the "White/Off-White" appearance and chemical integrity:

-

Temperature: Store at -20°C . Room temperature storage significantly accelerates darkening and decomposition.

-

Atmosphere: Store under inert gas (Argon or Nitrogen) . Oxygen promotes oxidative deborylation.

-

Moisture: Strictly anhydrous conditions are required. Use desiccators for long-term storage.[1]

Part 3: Analytical Verification & Quality Control

Visual inspection is the first line of defense, but analytical verification is required for drug development standards.

QC Workflow

Follow this logic gate to determine if a batch is suitable for use.

Figure 2: Quality Control Decision Matrix for Boronic Acid Reagents.

Analytical Parameters

-

Melting Point: 93–98 °C (with decomposition).[2] A sharp melting point is rarely observed due to the formation of boroxine anhydrides upon heating.

-

1H NMR: Look for the tert-butyl singlet (~1.6 ppm) and the characteristic pyrrole protons.[1] Broadening of -B(OH)

peaks is normal due to hydrogen bonding/exchange.[1]

References

-

Sigma-Aldrich. N-Boc-2-pyrroleboronic acid Product Specification & SDS. Retrieved from .[1]

-

PubChem. 1-(tert-Butoxycarbonyl)-2-pyrroleboronic Acid (CID 2734321).[1] National Library of Medicine. Retrieved from .[1]

-

Fisher Scientific. Safety Data Sheet: 1-tert-Butoxycarbonyl-2-pyrrolylboronic acid. Retrieved from .[1]

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (General reference for boronic acid stability and protodeboronation mechanisms).

Sources

Thermal Stability and Decomposition of 2-Pyrrolylboronic Acid: A Technical Guide

This guide serves as a technical manual for the handling, stabilization, and mechanistic understanding of 2-pyrrolylboronic acid. It is designed for medicinal chemists and process engineers who encounter the notorious instability of this motif in cross-coupling workflows.

Part 1: Executive Technical Summary

The Core Problem: 2-Pyrrolylboronic acid is kinetically unstable. Unlike phenylboronic acid, which is stable at room temperature, the 2-pyrrolyl variant undergoes rapid protodeboronation —the cleavage of the C–B bond and replacement with a C–H bond—under mild thermal or hydrolytic stress.

Operational Reality: The free acid (N-unsubstituted) is rarely isolable in high purity for extended periods. It acts as a transient species.[1] For drug development applications, researchers must utilize surrogates (N-protected esters, MIDA boronates, or trifluoroborates) or employ strictly anhydrous, low-temperature protocols.

Critical Stability Thresholds:

-

Solid State: Decomposes slowly at ambient temperature; requires storage at -20°C.

-

Solution State: Half-life (

) is minutes to hours in aqueous/protic media at pH < 7 or T > 40°C. -

Decomposition Product: Pyrrole (via loss of boric acid).

Part 2: Mechanistic Insight (The "Why")

The instability of 2-pyrrolylboronic acid is driven by the high electron density of the pyrrole ring, which facilitates electrophilic attack by protons (or Lewis acids) at the carbon bearing the boron atom (ipso-attack).

The Protodeboronation Mechanism

The decomposition follows an

Mechanism Description:

-

Protonation: The electron-rich pyrrole ring is protonated. While C3-protonation is favored in unsubstituted pyrrole, the presence of the boronic acid group allows for ipso-protonation at C2.

-

Intermediate Formation: A tetrahedral sigma-complex (arenium ion) forms at C2.

-

Deboronation: The C–B bond breaks, eliminating

and restoring aromaticity to yield pyrrole.

Visualization of Decomposition Pathway

Figure 1: Mechanism of acid-catalyzed protodeboronation of 2-pyrrolylboronic acid.

Part 3: Stability Profile & Derivatives

To mitigate instability, the chemical environment of the boron atom or the pyrrole nitrogen must be altered. The table below compares the stability of common derivatives.

Comparative Stability Data

| Derivative | Structure Type | Thermal Stability ( | Hydrolytic Stability | Storage Requirement |

| Free Acid | 2-Py-B(OH) | Low (< 0°C rec.) | Very Poor (Rapid hydrolysis) | Do not store (Use in situ) |

| N-Boc Acid | N-Boc-2-Py-B(OH) | Moderate (~95°C dec.) | Moderate (Boc hydrolyzes in acid) | -20°C, Desiccated |

| Pinacol Ester | N-Boc-2-Py-Bpin | High (> 150°C) | Good (Slow hydrolysis) | 4°C or Ambient (Dry) |

| MIDA Boronate | N-Me-2-Py-BMIDA | Very High (> 200°C) | Excellent (Requires base to release) | Ambient |

| Trifluoroborate | K[2-Py-BF | High (> 250°C) | Good (Air stable solid) | Ambient |

The "N-Protection" Effect

Protecting the pyrrole nitrogen (e.g., with Boc, TIPS, or SEM) is the single most effective strategy for stabilizing the C–B bond.

-

Electronic Effect: Electron-withdrawing groups (EWG) like Boc reduce the electron density of the pyrrole ring, making ipso-protonation less favorable.

-

Steric Effect: Bulky groups (TIPS) shield the C2 position from approaching electrophiles.

Part 4: Experimental Protocols

Handling and Storage Protocol

Objective: Prevent autocatalytic decomposition during storage.

-

Receipt: Upon receipt, immediately verify the physical state. Darkening or "wet" appearance indicates decomposition to pyrrole.

-

Aliquot: Do not repeatedly freeze-thaw. Aliquot the material inside a glovebox or under

flow into single-use vials. -

Temperature: Store at -20°C .

-

Atmosphere: Store under Argon. Oxygen can accelerate oxidation of the C-B bond (though less critical than moisture).

Stability Assessment via NMR

Objective: Quantify the purity of a batch before committing to a GMP synthesis step.

-

Solvent: Use anhydrous

-DMSO or -

Internal Standard: Add 1,3,5-trimethoxybenzene (stable, distinct peaks).

-

Acquisition: Run

NMR immediately. -

Diagnostic Peaks:

Synthesis of Stable MIDA Boronate Surrogate

If the free acid fails, synthesize the MIDA boronate.

Reagents: N-Boc-pyrrole, n-BuLi, Triisopropyl borate, MIDA (N-methyliminodiacetic acid). Workflow:

-

Lithiation: Treat N-Boc-pyrrole with n-BuLi in THF at -78°C (Lithiation occurs at C2).

-

Borylation: Quench with

at -78°C; warm to RT. -

Transesterification: Add MIDA and reflux in DMSO/Toluene to displace isopropoxide.

-

Result: A crystalline, air-stable solid suitable for benchtop storage.

Part 5: Decision Logic for Application

Use this logic flow to select the correct reagent for your cross-coupling (Suzuki-Miyaura) reaction.

Figure 2: Reagent selection decision tree based on reaction conditions and scale.

Part 6: References

-

Protodeboronation Mechanisms:

-

Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.[5]

-

Source:

-

-

MIDA Boronates (Stabilization Strategy):

-

Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[5]

-

Source:

-

-

Synthesis of Pyrrole Boronic Acids:

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

-

Source:

-

-

Handling of Unstable Boronic Acids:

-

Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.

-

Source:

-

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Pyrrolylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Arylpyrroles

The pyrrole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis, prized for its functional group tolerance and operational simplicity.[4][5][6] Consequently, the coupling of 2-pyrrolylboronic acid and its derivatives with aryl and heteroaryl halides is a strategically vital transformation for the construction of 2-arylpyrrole scaffolds, which are key components in the development of novel therapeutics.[2][3]

However, the seemingly straightforward application of this powerful reaction to 2-pyrrolylboronic acid is fraught with challenges that can hinder its efficiency and reliability. This guide provides an in-depth analysis of these challenges, outlines key considerations for successful coupling, and presents a detailed, field-proven protocol for the Suzuki-Miyaura coupling of N-protected 2-pyrrolylboronic acid.

The Core Challenge: Instability and Protodeboronation

The primary obstacle in the use of 2-pyrrolylboronic acid and other five-membered 2-heteroaromatic boronic acids is their inherent instability under typical Suzuki-Miyaura reaction conditions.[7][8] This instability primarily manifests as protodeboronation , a deleterious side reaction where the carbon-boron bond is cleaved by a proton source (often water in the presence of a base), leading to the formation of the corresponding unsubstituted pyrrole and a significant reduction in the yield of the desired coupled product.[9]

The electron-rich nature of the pyrrole ring makes the C-B bond particularly susceptible to this cleavage.[10] The basic and often heated aqueous conditions required to activate the boronic acid for transmetalation in the catalytic cycle create a perfect storm for protodeboronation to occur.[11][12][13]

Key Pillars for a Successful Coupling

To overcome the challenge of protodeboronation and achieve a successful Suzuki-Miyaura coupling with 2-pyrrolylboronic acid, a multi-faceted approach focusing on the protection of the pyrrole nitrogen and careful optimization of the catalytic system is essential.

The Critical Role of N-Protection

The acidic N-H proton of an unprotected pyrrole can interfere with the basic conditions of the reaction and contribute to the instability of the boronic acid. Therefore, protection of the pyrrole nitrogen is a crucial first step. The tert-butyloxycarbonyl (Boc) group is a commonly used and effective protecting group for this purpose.[14][15]

-

Why N-Boc? The N-Boc group offers several advantages:

-

It enhances the stability of the 2-pyrrolylboronic acid, making it more robust to the reaction conditions.

-

It improves the solubility of the pyrrole derivative in organic solvents typically used for the coupling reaction.

-

It can be readily removed under acidic conditions after the coupling is complete, allowing for further functionalization of the pyrrole nitrogen if desired.[15]

-

Strategic Selection of the Palladium Catalyst and Ligand

The choice of the palladium catalyst and its associated ligand is paramount in ensuring an efficient reaction that outpaces the rate of protodeboronation.

-

Palladium Source: While various palladium sources can be used, palladium(II) precatalysts such as Pd(OAc)₂ or complexes like [Pd(dppf)Cl₂] are often preferred for their air and moisture stability, simplifying handling.[14] These Pd(II) sources are reduced in situ to the catalytically active Pd(0) species.

-

The Power of Phosphine Ligands: The ligand plays a critical role in stabilizing the palladium center, promoting the key steps of the catalytic cycle (oxidative addition and reductive elimination), and influencing the overall reaction rate and efficiency. For challenging substrates like N-Boc-2-pyrrolylboronic acid, bulky and electron-rich phosphine ligands are often the key to success.

-

[Pd(dppf)Cl₂] (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride): This is a highly effective and versatile catalyst for a range of Suzuki couplings, including those with heteroaryl boronic acids.[14] The dppf ligand's wide bite angle and electron-donating properties facilitate the catalytic cycle.

-

Buchwald Ligands (e.g., SPhos, XPhos): These bulky biaryl phosphine ligands have demonstrated exceptional activity in promoting the coupling of challenging substrates, including heteroaryl chlorides, often at lower catalyst loadings and milder temperatures.[16][17]

-

The Balancing Act of Base Selection

The base in a Suzuki-Miyaura reaction serves a dual purpose: it activates the boronic acid by forming a more nucleophilic boronate species and facilitates the transmetalation step. However, a strong base in the presence of water can accelerate protodeboronation.[9]

-

Inorganic Carbonates: Mild inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often provide the right balance of reactivity and selectivity for the coupling of N-Boc-2-pyrrolylboronic acid.[14] They are strong enough to promote the reaction without causing excessive decomposition of the boronic acid.

-

Phosphates: Potassium phosphate (K₃PO₄) is another effective base, particularly in anhydrous or low-water conditions.[9]

The Solvent System and the Nuanced Role of Water

The choice of solvent is critical for ensuring the solubility of all reaction components and for modulating the reaction temperature.

-

Aprotic Solvents: Ethereal solvents like 1,2-dimethoxyethane (DME) or dioxane are commonly used and have proven effective for the Suzuki coupling of N-Boc-2-pyrrolylboronic acid.[14]

-

The Water Dilemma: While water can promote protodeboronation, a small amount is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[11][12] The key is to find the optimal ratio of organic solvent to water. In some cases, running the reaction under nearly anhydrous conditions with a base like K₃PO₄, which may contain trace amounts of water, can be beneficial.[9]

Visualizing the Catalytic Cycle and Workflow

To better understand the process, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a typical experimental workflow.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is a general guideline for the Suzuki-Miyaura coupling of N-Boc-2-pyrrolylboronic acid with an aryl bromide, based on established procedures.[14] Optimization may be required for specific substrates.

Materials:

-

Aryl bromide (1.0 equiv)

-

N-Boc-2-pyrrolylboronic acid (1.2-1.5 equiv)

-

[Pd(dppf)Cl₂] (0.05 equiv, 5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,2-Dimethoxyethane (DME)

-

Deionized water

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), N-Boc-2-pyrrolylboronic acid (1.2-1.5 equiv), [Pd(dppf)Cl₂] (0.05 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

-

Solvent Addition: Add degassed DME and degassed deionized water via syringe. A typical solvent ratio is 4:1 to 5:1 (DME:water). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration with respect to the aryl bromide).

-

Heating and Monitoring: Place the reaction vessel in a preheated oil bath at 80-90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2-3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the identity and purity of the desired 2-arylpyrrole product by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Data Presentation: Recommended Reaction Parameters

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of N-Boc-2-pyrrolylboronic acid.

| Parameter | Recommended Condition | Rationale / Notes |

| Palladium Catalyst | [Pd(dppf)Cl₂] | A robust and reliable catalyst for this transformation.[14] |

| Catalyst Loading | 3-5 mol% | Sufficient for most couplings; may be optimized. |

| Ligand | dppf (as part of the complex) | Provides a good balance of activity and stability. |

| Base | K₂CO₃ or Cs₂CO₃ | Mild bases that minimize protodeboronation.[14] |

| Base Equivalents | 2.0 - 3.0 | Ensures complete activation of the boronic acid. |

| Solvent System | DME/Water or Dioxane/Water | Good solvating properties for the reactants.[14] |

| Solvent Ratio | 4:1 to 5:1 (Organic:Water) | Balances reactant solubility and minimizes excessive water. |

| Temperature | 80 - 100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 4 - 24 hours | Substrate dependent; monitor by TLC or LC-MS. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficient degassing- Low reaction temperature- Impure reagents | - Use a fresh batch of catalyst.- Ensure the reaction setup is under a fully inert atmosphere.- Increase the reaction temperature in increments.- Use freshly purified reagents and anhydrous, degassed solvents. |